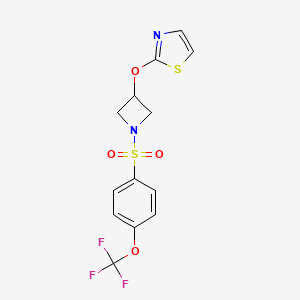

2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Description

Properties

IUPAC Name |

2-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O4S2/c14-13(15,16)22-9-1-3-11(4-2-9)24(19,20)18-7-10(8-18)21-12-17-5-6-23-12/h1-6,10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZSSVQBRSXWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 389.4 g/mol. The structural characteristics include a thiazole ring, a sulfonyl group, and a trifluoromethoxy phenyl moiety, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 2034261-20-4 |

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor activity. For instance, compounds related to thiazoles have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7), lung cancer (EKVX), and leukemia (RPMI-8226). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Efficacy

In a study evaluating the cytotoxic effects of thiazole derivatives, one compound demonstrated GI50 values ranging from 15.1 to 28.7 μM across different cancer cell lines. This suggests a promising potential for further development in cancer therapeutics .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. They have shown activity against both Gram-positive and Gram-negative bacteria. The mode of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity

| Microorganism | Activity (Minimum Inhibitory Concentration, MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Enzyme Inhibition

The compound has been noted for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of treating organophosphate poisoning. This activity is attributed to the sulfonyl group, which enhances binding affinity to the enzyme .

The biological activities of This compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.

- Enzyme Inhibition : Competitive inhibition of enzymes such as acetylcholinesterase.

Comparison with Similar Compounds

Key Differences :

- Backbone: The target compound employs an azetidine-sulfonamide scaffold, while 9a–9e use triazole-acetamide-benzimidazole systems.

- Substituents : The target’s 4-trifluoromethoxy group combines electron-withdrawing (-CF₃) and lipophilic properties, contrasting with 9a–9e’s halogenated, alkyl, or methoxy groups.

Physicochemical and Spectral Data

Melting points and spectral trends highlight substituent effects:

Trends :

- Melting Points : Bromo-substituted 9c exhibits the highest melting point (241–243°C), likely due to increased molecular symmetry and halogen-driven crystal packing. Methoxy-substituted 9e has the lowest (212–214°C), reflecting reduced intermolecular forces.

- Spectral Signatures : Sulfonyl (S=O) stretches in the target differ from the acetamide C=O stretches in 9a–9e. Aryl proton shifts vary with substituent electronegativity.

Docking and Hypothesized Bioactivity

Key insights:

- Electron-withdrawing groups (e.g., Br in 9c) : Enhance binding via hydrophobic interactions and halogen bonding.

- Target compound’s trifluoromethoxy group : Likely improves binding affinity over 9a–9e due to higher lipophilicity (logP) and stronger electron-withdrawing effects.

Q & A

Basic: What are the optimal reaction conditions for synthesizing compounds containing the trifluoromethoxy phenyl sulfonyl group?

Methodological Answer:

The trifluoromethoxy phenyl sulfonyl group is typically introduced via sulfonylation reactions. For example, sulfonyl chloride intermediates can react with azetidine derivatives under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Key parameters include:

- Temperature: Reactions are often conducted at 0–25°C to avoid side reactions.

- Catalyst: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media improve yields for sulfonylation .

- Workup: Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography ensures purity .

Advanced: How can researchers resolve contradictory spectral data during structural characterization of thiazole-azetidine hybrids?

Methodological Answer:

Contradictions in spectral data (e.g., NMR or IR mismatches) often arise from conformational flexibility or impurities. Strategies include:

- Multi-Technique Validation: Cross-validate using H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For example, discrepancies in elemental analysis (e.g., C/H/N ratios) observed in thiazole derivatives require recalibration of combustion analysis methods .

- Computational Chemistry: Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes to identify misassigned peaks .

Basic: What spectroscopic techniques are critical for confirming the structure of sulfonylated azetidine-thiazole derivatives?

Methodological Answer:

- NMR Spectroscopy: H NMR identifies proton environments (e.g., sulfonyl-adjacent protons resonate at δ 3.5–4.5 ppm). F NMR is essential for trifluoromethoxy group confirmation (δ -55 to -60 ppm) .

- IR Spectroscopy: Sulfonyl (S=O) stretches appear at 1150–1350 cm, while thiazole C=N/C-S bonds show peaks at 1600–1650 cm .

- Elemental Analysis: Deviations ≤0.3% from theoretical C/H/N values confirm purity .

Advanced: How can molecular docking studies guide the optimization of azetidine-thiazole derivatives for target binding?

Methodological Answer:

Docking studies (e.g., using AutoDock Vina) evaluate interactions between the sulfonyl-azetidine-thiazole scaffold and target proteins (e.g., enzymes or receptors). Key steps:

- Pose Analysis: Prioritize poses where the trifluoromethoxy group occupies hydrophobic pockets and the sulfonyl group forms hydrogen bonds (e.g., with catalytic residues) .

- Free Energy Calculations: Use MM/GBSA to rank binding affinities. For example, derivatives with extended hydrophobic substituents show improved binding in herbicide target proteins .

Basic: What biological screening approaches are used for thiazole-containing sulfonamides?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC values against targets like acetylcholinesterase or carbonic anhydrase using spectrophotometric methods.

- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) .

- Herbicidal Activity: Evaluate via seed germination inhibition assays, noting the role of the trifluoromethoxy group in disrupting plant cell membranes .

Advanced: What strategies enhance the metabolic stability of azetidine-thiazole derivatives in pharmacological studies?

Methodological Answer:

- Derivatization: Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to reduce oxidative metabolism.

- Salt Formation: Sodium or potassium salts of thioacetic acid derivatives improve aqueous solubility and bioavailability .

- Prodrug Design: Mask polar groups (e.g., as esters) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Basic: How are reaction yields and purity optimized in multi-step syntheses of complex heterocycles?

Methodological Answer:

- Stepwise Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediates. For example, PEG-400 media improve yields in sulfonylation steps .

- Purification: Employ recrystallization (e.g., hot ethanol) for small-scale purity, and flash chromatography (silica gel, ethyl acetate/hexane gradients) for larger scales .

Advanced: How can mechanistic studies resolve unexpected byproducts in thiazole ring formation?

Methodological Answer:

- Isolation and Characterization: Use LC-MS to identify byproducts (e.g., dimeric species from thiosemicarbazone cyclization).

- Kinetic Studies: Vary reaction time and temperature to trap intermediates. For example, prolonged heating in thiazole synthesis leads to over-oxidation of sulfur moieties .

Basic: What computational tools predict the physicochemical properties of sulfonamide-thiazole hybrids?

Methodological Answer:

- Software: Use ChemAxon or ACD/Labs to calculate logP, pKa, and solubility.

- QSPR Models: Corrogate molecular descriptors (e.g., polar surface area) with bioavailability data .

Advanced: How do researchers address discrepancies between in vitro and in vivo activity data for azetidine-thiazole compounds?

Methodological Answer:

- Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism using Caco-2 cell models and liver microsomes.

- Metabolite Identification: LC-HRMS identifies active/inactive metabolites. For example, hydroxylation of the azetidine ring may reduce in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.